Ranitidine Bismuth Citrate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for gastroesophageal reflux disease and peptic ulcer and has 1 investigational indication.

Pylorid & Tritec are tradenames

See also: Ranitidine (has active moiety).

Properties

CAS No. |

128345-62-0 |

|---|---|

Molecular Formula |

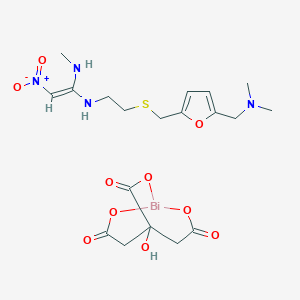

C19H27BiN4O10S |

Molecular Weight |

712.5 g/mol |

IUPAC Name |

bismuth;1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |

InChI Key |

XAUTYMZTJWXZHZ-UHFFFAOYSA-K |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |

Synonyms |

Azanplus GR 122311X GR-122311X GR122311X Pylorid Raniberl ranitidine bismuth citrate Tritec |

Origin of Product |

United States |

Foundational & Exploratory

Ranitidine Bismuth Citrate: A Multifaceted Approach to Combating Helicobacter pylori

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ranitidine Bismuth Citrate (RBC) is a complex salt that synergistically combines the histamine H2-receptor antagonist properties of ranitidine with the antimicrobial and cytoprotective effects of bismuth and citrate. This dual-action mechanism makes it a potent agent against Helicobacter pylori, a bacterium strongly implicated in the pathogenesis of peptic ulcers and other gastroduodenal diseases. This technical guide provides an in-depth exploration of the core mechanisms by which RBC exerts its therapeutic effects on H. pylori, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The multifaceted assault on the bacterium, encompassing cell wall disruption, enzymatic inhibition, compromised energy metabolism, and prevention of mucosal adherence, underscores the rationale for its clinical efficacy.

Introduction

Helicobacter pylori has evolved to thrive in the harsh acidic environment of the human stomach. Its survival and pathogenic activity are dependent on a sophisticated array of virulence factors. This compound is designed to counteract these factors through a two-pronged strategy. The ranitidine component addresses the pathophysiological consequences of H. pylori infection by reducing gastric acid secretion, thereby alleviating symptoms and creating a more favorable environment for ulcer healing.[1] Concurrently, the bismuth component launches a direct and multi-targeted attack on the bacterium itself.[2] This guide will dissect the intricate mechanisms of this antimicrobial action.

Core Mechanism of Action of Bismuth on H. pylori

The bactericidal activity of bismuth against H. pylori is not reliant on a single mode of action but rather on a cascade of disruptive events targeting critical bacterial structures and metabolic processes.[3][4]

Disruption of Cell Envelope Integrity

Bismuth compounds induce significant morphological changes in H. pylori, leading to a loss of structural integrity. Upon exposure, the bacterial cells exhibit swelling, distortion, and the formation of blebs on the cell membrane and wall.[5] This is followed by the detachment of flagella and, in some cases, cell fragmentation.[5] Transmission electron microscopy reveals that bismuth localizes at the cell periphery in swollen cells and within the cytoplasm in bacillary forms, suggesting a progressive process of cell death. The disruption of the glycocalyx and cell wall is a primary mechanism of action for bismuth salts.[6]

Inhibition of Key Enzymatic Activities

Bismuth effectively inhibits several enzymes crucial for the survival and virulence of H. pylori.

-

Urease Inhibition: Urease is a key enzyme that allows H. pylori to survive in the acidic gastric environment by hydrolyzing urea to produce ammonia, thereby neutralizing the surrounding acid. Bismuth compounds have been shown to inhibit urease activity, compromising this essential defense mechanism.[4]

-

Other Enzymatic Targets: Beyond urease, bismuth has been reported to inhibit other vital enzymes such as catalase, lipase/phospholipase, and alcohol dehydrogenase.[6] This broad-spectrum enzymatic inhibition disrupts various metabolic and protective pathways within the bacterium.

Impairment of Energy Metabolism

Bismuth compounds interfere with the energy production of H. pylori by inhibiting ATP synthesis.[3][6] This is achieved through the disruption of the respiratory chain phosphorylation. Specifically, bismuth compounds can inhibit the electron transport chain by binding to sulfhydryl groups within the enzyme complexes, leading to a rapid depletion of intracellular ATP.[7]

Prevention of Adherence to Gastric Mucosa

The colonization of the gastric mucosa by H. pylori is initiated by the adhesion of the bacterium to the epithelial cells. Bismuth has been demonstrated to inhibit this crucial first step.[2][3] By interfering with the adherence process, bismuth prevents the establishment of the infection and the subsequent delivery of bacterial toxins to the host cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of bismuth compounds against H. pylori.

Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against H. pylori

| Bismuth Compound | H. pylori Strains | MIC Range (mg/L) | Reference |

| Colloidal Bismuth Subcitrate (CBS) | 60190, SS1 | 4 | [7] |

| Colloidal Bismuth Subcitrate (CBS) | Tx-30a | 8 | [7] |

Table 2: Eradication Rates of H. pylori with this compound (RBC) Based Therapies (Clinical Trials)

| Therapeutic Regimen | Duration | Eradication Rate (%) | Reference |

| RBC (400 mg b.i.d.) + Clarithromycin | 28 days | 73-94 | [8] |

| RBC (800 mg b.d.) + various antibiotics | 14 days | 15-92 (intention-to-treat) | [9] |

| RBC pretreatment followed by standard triple therapy | 2 weeks + 7 days | 80.9 | [10] |

| Standard triple therapy | 7 days | 67.3 | [10] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against H. pylori.

Materials:

-

96-well flat-bottom microplates

-

H. pylori clinical isolates

-

Brucella broth supplemented with 5% Fetal Calf Serum (FCS)

-

Antimicrobial agent (e.g., this compound)

-

Microplate reader (450 nm)

-

CO2 incubator

Procedure:

-

Bacterial Culture: Culture H. pylori isolates in 25-cm2 tissue culture flasks in a microaerophilic atmosphere (5% CO2) at 37°C and 100% humidity.[11]

-

Inoculum Preparation: Prepare a bacterial suspension in Brucella broth to a concentration equivalent to a McFarland standard of 1.0.

-

Serial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent in Brucella broth directly in the 96-well microplate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/well. Include a positive control (bacteria, no drug) and a negative control (broth only).[12]

-

Incubation: Incubate the microplates for 24-72 hours under microaerophilic conditions at 37°C.[11][12]

-

MIC Determination: After incubation, assess bacterial growth by measuring the absorbance at 450 nm using a microplate reader. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth.[11]

Urease Inhibition Assay

This protocol describes a method to quantify the inhibition of H. pylori urease activity.

Materials:

-

96-well plates

-

H. pylori suspension (McFarland 1.0)

-

Urease inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Urea broth with phenol red indicator

-

Spectrophotometer (570 nm)

Procedure:

-

Bacterial Preparation: Prepare a bacterial suspension of H. pylori to a turbidity of one McFarland standard.

-

Incubation with Inhibitor: In a 96-well plate, incubate 50 µL of the H. pylori suspension with 50 µL of the urease inhibitor at various concentrations for 15 minutes at 37°C under microaerophilic conditions. Include a control with bacteria and sterile water (no inhibitor).[13]

-

Urease Activity Measurement: Add urea broth containing phenol red to each well.

-

Spectrophotometric Reading: Measure the change in absorbance at 570 nm over time. The production of ammonia from urea hydrolysis will increase the pH and change the color of the indicator, which can be quantified.[13]

-

Calculation of Inhibition: Compare the rate of color change in the wells with the inhibitor to the control well to determine the percentage of urease inhibition.

H. pylori Adhesion Assay

This protocol details a method for quantifying the adhesion of H. pylori to gastric epithelial cells.

Materials:

-

96-well microtiter plates

-

Gastric epithelial cell line (e.g., AGS cells)

-

H. pylori suspension

-

Cell culture medium

-

Anti-adhesion agent (e.g., this compound)

-

Saponin solution

-

alamarBlue® (resazurin) reagent

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Seed AGS cells into a 96-well microtiter plate and culture until a confluent monolayer is formed.

-

Bacterial Adhesion: Add the H. pylori suspension to the wells containing the AGS cells. If testing an anti-adhesion agent, pre-incubate the bacteria or the cells with the agent. Incubate the plate to allow for bacterial adhesion.[14]

-

Washing: Gently wash the wells to remove non-adherent bacteria.

-

Cell Lysis: Add saponin solution to lyse the AGS cells, leaving the adherent bacteria intact.[14]

-

Quantification of Adherent Bacteria: Add alamarBlue® reagent to each well and incubate for 1-2 hours. The viable bacteria will reduce the resazurin to the fluorescent resorufin.[14]

-

Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent bacteria.

-

Analysis: Compare the fluorescence in the treated wells to the untreated control wells to determine the percentage of adhesion inhibition.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.

Caption: Overall mechanism of this compound on H. pylori.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Logical relationship of bismuth's multi-target action on H. pylori.

Conclusion

This compound employs a sophisticated and multifaceted mechanism of action against Helicobacter pylori. By combining the acid-suppressing properties of ranitidine with the multi-targeted antimicrobial effects of bismuth, RBC offers a robust therapeutic option. The ability of bismuth to simultaneously disrupt the bacterial cell envelope, inhibit critical enzymes, cripple energy metabolism, and prevent mucosal adhesion minimizes the likelihood of resistance development. This in-depth understanding of its core mechanisms is crucial for the rational design of future anti-H. pylori therapies and for optimizing its clinical application. The provided experimental protocols serve as a foundation for further research into the nuanced interactions between this compound and the pathogen.

References

- 1. Ranitidine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on Helicobacter pylori motility, morphology and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound in the treatment of Helicobacter pylori infection and duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The safety and efficacy of this compound in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pretreatment with this compound May Improve Success Rates of Helicobacter pylori Eradication: A Prospective, Randomized, Controlled and Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentration of various single agents and the effect of their combinations against Helicobacter pylori, as estimated by a fast and simple in vitro assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 14. A Novel Assay for Easy and Rapid Quantification of Helicobacter pylori Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Ranitidine Bismuth Citrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine Bismuth Citrate (RBC) is a complex salt that uniquely combines the antisecretory action of ranitidine, a histamine H2-receptor antagonist, with the mucosal protective and antimicrobial properties of bismuth and citrate.[1][2][3] This dual mechanism of action makes it a potent agent for the treatment of peptic ulcer disease and the eradication of Helicobacter pylori.[4][5] Understanding the physicochemical properties of this complex is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The physicochemical properties of this compound are distinct from a simple admixture of its constituent molecules, ranitidine and bismuth citrate.[5] This is largely due to the formation of a stable chemical entity with its own unique characteristics.

Data Summary

| Property | Value/Description | Reference |

| Molecular Formula | C19H27BiN4O10S | [3] |

| Molar Mass | 712.48 g·mol−1 | [3] |

| Solubility | Freely soluble in water (> 600 mg/mL at pH 4.6). Solubility decreases significantly at lower pH values (e.g., around 2.0).[4][5] In contrast, an equimolar admixture of bismuth citrate and ranitidine is almost entirely insoluble.[5] | [4][5] |

| Melting Point | Possesses significantly different melting point properties compared to an admixture of bismuth citrate and ranitidine. A specific melting point for the complex is not consistently reported in the literature, which may be indicative of decomposition upon heating. | [5] |

| pKa | The complex undergoes a structural transition in aqueous solution with an associated pKa of 6.2. The pKa of the dimethylamino group on the ranitidine moiety is raised from 8.64 to 8.90 upon complexation, while the pKa of the diaminonitroethene group (2.2) remains unaffected.[6][7] | [6][7] |

| Polymorphism | The literature does not extensively describe the polymorphism of this compound itself. However, it is noted that its X-ray powder diffraction pattern is significantly different from that of an admixture of its components.[5] For reference, ranitidine hydrochloride is known to exist in at least two polymorphic forms (Form I and Form II).[8][9] | [5][8][9] |

| Appearance | Solid.[1] | [1] |

Mechanism of Action

This compound's therapeutic effect is a synergistic combination of its active components. Ranitidine acts as a selective H2-receptor antagonist on gastric parietal cells, inhibiting histamine-stimulated gastric acid secretion.[10] Bismuth exerts a local effect in the stomach, forming a protective layer over ulcer craters, stimulating the secretion of protective prostaglandins and bicarbonate, and exhibiting direct bactericidal activity against H. pylori.[4]

Mechanism of Action of this compound.

Experimental Protocols

The characterization of this compound involves a variety of analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

This protocol is a generalized procedure for determining aqueous solubility.

Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffer solution at a specific pH in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[11]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified pH and temperature.

High-Performance Liquid Chromatography (HPLC) for Ranitidine Content

This protocol is adapted from published methods for the determination of ranitidine in this compound.[12][13]

Workflow for HPLC analysis of ranitidine in RBC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.[13]

-

Chromatographic Conditions:

-

Sample Preparation: A known quantity of this compound is accurately weighed and dissolved in the mobile phase or a suitable buffer to achieve a concentration within the linear range of the assay.

-

Standard Preparation: A standard curve is generated using known concentrations of a ranitidine reference standard.

-

Analysis: The sample and standard solutions are injected into the HPLC system, and the peak area corresponding to ranitidine is measured. The concentration in the sample is determined by comparison to the standard curve.[12][13]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and decomposition of the compound.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

The heat flow to the sample relative to the reference is measured, revealing thermal events such as melting, decomposition, and phase transitions.[14][15]

-

-

Thermogravimetric Analysis (TGA):

-

A slightly larger sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature, indicating weight loss due to dehydration or decomposition.[15][16]

-

Spectroscopic and Diffraction Methods

-

Infrared (IR) Spectroscopy:

-

Method: The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet or Attenuated Total Reflectance (ATR) method.

-

Purpose: Provides information about the functional groups present and can be used to confirm the identity of the complex and distinguish it from its starting materials.[5]

-

-

¹³C-NMR Spectroscopy:

-

Method: Solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C-NMR spectroscopy is used to analyze the solid sample.

-

Purpose: Provides detailed information about the carbon skeleton and the chemical environment of each carbon atom, which is useful for structural elucidation and confirming the complex formation.[4][5]

-

-

X-Ray Powder Diffraction (XRPD):

-

Method: A powdered sample of this compound is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Purpose: Provides a unique "fingerprint" of the crystalline structure. It is used to characterize the solid-state form and can be used to detect polymorphism. The XRPD pattern of RBC is distinct from an admixture of ranitidine and bismuth citrate.[5][8]

-

Conclusion

This compound is a complex with distinct physicochemical properties that contribute to its therapeutic efficacy. Its high aqueous solubility at gastric pH, unique solid-state characteristics, and the combined pharmacological actions of its components make it an important agent in the management of acid-related gastrointestinal disorders. The experimental protocols outlined in this guide provide a framework for the comprehensive analysis and quality control of this important pharmaceutical compound. Further research into the potential polymorphism and detailed degradation pathways of this compound would be beneficial for optimizing its formulation and stability.

References

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HKU Scholars Hub: Ranitidine bismuth(III) citrate [hub.hku.hk]

- 7. Ranitidine bismuth(III) citrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Ranitidine - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. HPLC determination of ranitidine in this compound an...: Ingenta Connect [ingentaconnect.com]

- 13. chemalink.net [chemalink.net]

- 14. biomedres.us [biomedres.us]

- 15. azom.com [azom.com]

- 16. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

In-Depth Technical Guide: Synthesis and Characterization of Ranitidine Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ranitidine Bismuth Citrate (RBC), a complex used in the treatment of peptic ulcer disease and for the eradication of Helicobacter pylori. This document details a representative synthesis protocol and outlines the key analytical techniques used to characterize the final compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of ranitidine as a free base, followed by a salt formation reaction with bismuth citrate. The following is a representative experimental protocol based on publicly available patent literature.

Experimental Protocol: Synthesis

Part A: Synthesis of Ranitidine Base

-

Condensation Reaction:

-

N-methyl-1-methylthio-2-nitroethenamine and 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine are reacted in an aqueous medium.

-

The reaction mixture is heated to approximately 90-100°C and stirred for a specified period to facilitate the condensation reaction.

-

-

Cooling and Crystallization:

-

The reaction mixture is then cooled to induce the crystallization of the ranitidine base.

-

-

Isolation and Purification:

-

The crystallized product is separated from the reaction mixture via centrifugal separation.

-

The isolated solid is washed with low-temperature water (0-5°C) to remove impurities.

-

Part B: Formation of this compound

-

Preparation of Bismuth Citrate Solution:

-

Salt-Forming Reaction:

-

The prepared ranitidine base is added to the heated bismuth citrate solution. The weight ratio of ranitidine base to bismuth citrate is approximately 1:0.6.[1]

-

The reaction mixture is stirred for 45-60 minutes while maintaining the temperature.[1]

-

After the reaction is complete, the solution is cooled to room temperature, yielding the this compound solution.

-

-

Decolorization and Filtration:

-

The solution is treated with medicinal carbon for decolorization.

-

This is followed by filter pressing to remove the carbon and any other solid impurities.

-

-

Crystallization and Isolation:

-

The filtrate is subjected to crystallization, which can be promoted by the addition of a solvent such as ethanol.

-

The resulting crystals of this compound are then separated.

-

-

Drying:

-

The final product is pulverized and dried to obtain a stable powder.

-

Characterization of this compound

The physicochemical properties of this compound are distinct from a simple admixture of ranitidine and bismuth citrate.[2] Characterization is crucial to confirm the formation of the complex and to ensure its purity and quality. The following sections detail the key analytical techniques employed.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the formation of the complex through shifts in characteristic absorption bands compared to the starting materials.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

Analysis: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

Data Presentation:

| Compound | Characteristic FTIR Peaks (cm⁻¹) | Reference |

| Ranitidine HCl (Form I) | 1046 (characteristic peak absent), 1208, 1120-1140 | [3] |

| Ranitidine HCl (Form II) | 1046, 1305.7, 1185, 1247 | [3] |

| This compound | Specific peak data not available in the provided search results. The spectrum is noted to be significantly different from a simple admixture of ranitidine and bismuth citrate. | [2] |

Note: While specific quantitative FTIR data for this compound is not publicly available in the provided search results, the literature confirms a unique spectral profile for the complex.[2]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for analyzing the crystalline structure of a compound. The diffraction pattern of this compound is unique and serves as a fingerprint for its solid-state form.

Experimental Protocol:

-

Sample Preparation: A thin layer of the this compound powder is mounted on a sample holder.

-

Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

Data Presentation:

| Compound | Characteristic XRPD Peaks (2θ) | Reference |

| Ranitidine HCl (Form I) | 17.0°, 21.8°, 24.9° | [3] |

| Ranitidine HCl (Form II) | 20.2°, 23.5° | [3] |

| This compound | Specific 2θ values and intensities are not available in the provided search results. The pattern is confirmed to be distinct from an admixture of the components. | [2] |

Note: The XRPD pattern is a critical quality attribute for this compound, confirming its unique crystalline structure.[2]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and melting behavior of this compound.

Experimental Protocol:

-

TGA: A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The change in mass is recorded as a function of temperature.

-

DSC: A sample is heated or cooled at a constant rate, and the difference in heat flow between the sample and a reference is measured. This reveals thermal events such as melting, crystallization, and decomposition.

Data Presentation:

| Technique | Parameter | Observation for this compound | Reference |

| TGA | Onset of Decomposition | Specific temperature and weight loss percentages are not available in the provided search results. | |

| DSC | Melting Point | Possesses a significantly different melting point compared to an admixture of its components. | [2] |

Note: DSC analysis is particularly useful for confirming the formation of the this compound complex, as it exhibits a unique melting endotherm compared to its individual components.[2]

Conclusion

The synthesis of this compound results in a unique chemical entity with distinct physicochemical properties. This guide provides a framework for its preparation and characterization based on available scientific literature. For researchers and drug development professionals, rigorous analytical characterization using the techniques outlined here is essential to ensure the identity, purity, and quality of this compound for its intended therapeutic use. Further research to fully elucidate and publish the specific quantitative spectral and thermal data for this important pharmaceutical compound is encouraged.

References

- 1. Solid-state carbon-13 nuclear magnetic resonance investigations of bismuth citrate complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjgnet.com [wjgnet.com]

Methodological & Application

Application Notes and Protocols for Animal Models in Ranitidine Bismuth Citrate Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Ranitidine Bismuth Citrate (RBC), a dual-action compound combining the H2 receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth. The following sections detail established animal models, experimental protocols, and key efficacy endpoints for testing RBC in the context of Helicobacter pylori infection and gastric ulcer healing.

Animal Models for this compound Efficacy

The selection of an appropriate animal model is critical for obtaining relevant and translatable data. For RBC efficacy testing, rodent models, particularly mice and rats, are widely used due to their cost-effectiveness, well-characterized physiology, and the availability of standardized protocols for inducing gastric pathologies.[1]

Commonly Used Animal Models:

-

Helicobacter pylori Infection Models: Mice, particularly C57BL/6 and BALB/c strains, are susceptible to colonization with human-adapted H. pylori strains (e.g., Sydney strain SS1). These models are invaluable for assessing the bactericidal activity of RBC.

-

Chemically-Induced Gastric Ulcer Models:

-

Ethanol-Induced Ulcer Model: This acute model in rats or mice is used to evaluate the cytoprotective effects of RBC. Ethanol administration causes significant damage to the gastric mucosa.[2][3]

-

NSAID-Induced Ulcer Model: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin are used to induce gastric ulcers, mimicking a common clinical scenario. This model is suitable for assessing both the ulcer-healing and protective capabilities of RBC.[4]

-

Experimental Protocols

Below are detailed protocols for key experiments to test the efficacy of this compound.

Helicobacter pylori Eradication in a Mouse Model

This protocol outlines the procedure for establishing H. pylori infection in mice and subsequently evaluating the eradication efficacy of RBC.

Materials:

-

Specific pathogen-free (SPF) mice (e.g., C57BL/6), 6-8 weeks old.

-

Mouse-adapted Helicobacter pylori strain (e.g., SS1).

-

Brucella broth supplemented with 10% fetal bovine serum (FBS).

-

This compound (RBC).

-

Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).

-

Oral gavage needles.

-

Urease test kits.

-

Histology supplies.

Protocol:

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

H. pylori Culture: Culture the H. pylori strain in Brucella broth with 10% FBS under microaerophilic conditions for 48-72 hours.

-

Infection:

-

Fast the mice for 4-6 hours before inoculation.

-

Administer approximately 10^8-10^9 colony-forming units (CFU) of H. pylori in 0.2-0.5 mL of broth to each mouse via oral gavage.

-

Repeat the inoculation 2-3 times over a period of 5-7 days to ensure consistent infection.

-

-

Confirmation of Infection: After 2-4 weeks, confirm infection in a subset of animals via urease testing of a stomach biopsy or by histological examination.

-

Treatment:

-

Randomly assign the infected mice to different treatment groups:

-

Vehicle control.

-

This compound (e.g., 200 mg/kg of bismuth equivalent, administered orally once or twice daily).[5]

-

Positive control (e.g., a standard antibiotic therapy).

-

-

Administer the treatments for a specified duration, typically 7-14 days.

-

-

Efficacy Assessment:

-

One week after the final treatment dose, euthanize the mice.

-

Aseptically remove the stomachs and perform the following assessments:

-

Urease Test: A rapid qualitative assessment of H. pylori presence.

-

Quantitative Culture: Homogenize a portion of the stomach tissue and plate serial dilutions on selective agar to determine the bacterial load (CFU/g of tissue).

-

Histology: Fix a portion of the stomach in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) and a specific stain for H. pylori (e.g., Warthin-Starry silver stain) to assess bacterial colonization and associated inflammation.

-

-

-

Data Analysis: Calculate the eradication rate for each group (percentage of mice with no detectable H. pylori).

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of acute gastric ulcers using ethanol to assess the protective effects of RBC.

Materials:

-

Sprague-Dawley or Wistar rats (180-220 g).

-

Absolute ethanol.

-

This compound (RBC).

-

Vehicle control (e.g., normal saline).

-

Positive control (e.g., omeprazole 20 mg/kg).

-

Oral gavage needles.

-

Formalin solution (10%).

Protocol:

-

Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Treatment:

-

Ulcer Induction: One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric ulcers.[2]

-

Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats.

-

Ulcer Assessment:

-

Remove the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline to remove gastric contents.

-

Examine the gastric mucosa for the presence of ulcers.

-

Measure the length and width of each lesion to calculate the ulcer index (UI). The UI can be calculated as the sum of the lengths of all lesions for each stomach.

-

The percentage of inhibition (protection) can be calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100.

-

-

Histopathology (Optional): Fix stomach tissues in 10% formalin for histological evaluation of mucosal damage.

NSAID-Induced Gastric Ulcer Model in Rats

This protocol details the induction of gastric ulcers using indomethacin to evaluate the efficacy of RBC in a clinically relevant model.

Materials:

-

Wistar rats (150-200 g).

-

Indomethacin.

-

This compound (RBC).

-

Vehicle control (e.g., 5% Tween 80 solution).

-

Positive control (e.g., ranitidine 50 mg/kg).

-

Oral gavage and subcutaneous needles.

Protocol:

-

Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

-

Treatment:

-

Divide the rats into treatment groups:

-

Vehicle control.

-

This compound (dose-dependently).[8]

-

Positive control.

-

-

Administer the treatments orally.

-

-

Ulcer Induction: Thirty minutes after treatment, induce gastric ulcers by administering indomethacin (e.g., 60 mg/kg, subcutaneously).[8]

-

Euthanasia and Stomach Collection: Four hours after indomethacin administration, euthanize the rats.

-

Ulcer Assessment:

-

Follow the same procedure for ulcer assessment as described in the ethanol-induced ulcer model (section 2.2.5).

-

Quantitative Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in animal models.

Table 1: Efficacy of this compound in H. pylori Eradication in Mice

| Treatment Group | Dose (Bismuth equivalent) | Eradication Rate (%) | Reference |

| This compound | 200 mg/kg | 100% | [5] |

| Bismuth Citrate-Ranitidine Admixture | 200 mg/kg | 10% | [5] |

Table 2: Effect of this compound on Gastric Mucosal Parameters in Rats

| Parameter | Control Group | This compound (25 mg/kg) | p-value | Reference |

| Gastric Mucosal Blood Flow (relative units) | 36.29 ± 16.64 | 88.99 ± 12.23 | p=0.001 | [6][7] |

| Adherent Mucus Gel Thickness (µm) | 69.30 ± 21.7 | 222.39 ± 47.71 | p=0.0001 | [6][7] |

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathways for the action of this compound.

Experimental Workflows

Caption: Workflow for H. pylori eradication study in a mouse model.

Caption: Workflow for chemically-induced gastric ulcer studies in rats.

Signaling Pathways

Caption: Ranitidine's mechanism of action via H2 receptor antagonism.

Caption: Multifaceted mechanism of action of Bismuth Citrate.

References

- 1. Gastric ulcer study and experimental animals [bio-protocol.org]

- 2. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]

- 4. NSAID-Induced Gastric Ulcer [bio-protocol.org]

- 5. This compound: a novel anti-ulcer agent with different physico-chemical characteristics and improved biological activity to a bismuth citrate-ranitidine admixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. annalsgastro.gr [annalsgastro.gr]

- 7. The influence of this compound on rat gastric mucosal microcirculation and adherent mucus gel layer | Annals of Gastroenterology [annalsgastro.gr]

- 8. visualize.jove.com [visualize.jove.com]

Application Notes and Protocols for Clinical Trial Design: Ranitidine Bismuth Citrate Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and protocols for clinical trials investigating Ranitidine Bismuth Citrate (RBC) combination therapy. This document is intended to guide researchers, scientists, and drug development professionals in designing and conducting robust clinical studies for the treatment of Helicobacter pylori infection and peptic ulcer disease.

Introduction

This compound is a complex salt that combines the antisecretory properties of the H2-receptor antagonist ranitidine with the antimicrobial and mucosal protective effects of bismuth.[1][2] This dual mechanism of action makes it a valuable component of combination therapies aimed at eradicating Helicobacter pylori and healing peptic ulcers.[1][3] Clinical trials have demonstrated that RBC, when used in combination with antibiotics such as clarithromycin and amoxicillin, achieves high rates of H. pylori eradication and ulcer healing.[1][4][5]

Clinical Trial Design

The design of clinical trials for RBC combination therapy typically involves randomized, controlled studies to evaluate efficacy and safety against standard-of-care treatments.

Study Objectives

-

Primary Objectives:

-

To determine the efficacy of RBC in combination with one or more antibiotics in eradicating H. pylori infection.

-

To evaluate the rate of duodenal or gastric ulcer healing following treatment with RBC combination therapy.

-

-

Secondary Objectives:

-

To assess the safety and tolerability of the treatment regimen.

-

To evaluate the rate of ulcer recurrence after successful eradication of H. pylori.

-

To determine the impact of treatment on dyspeptic symptoms.

-

Patient Population

Inclusion Criteria:

-

Adult patients (typically 18 years or older).

-

Confirmed H. pylori infection, diagnosed by at least two of the following methods:

-

For ulcer healing trials, endoscopically confirmed active duodenal or gastric ulcer.[5]

-

Ability to provide informed consent.

Exclusion Criteria:

-

Previous eradication therapy for H. pylori.

-

Known hypersensitivity to ranitidine, bismuth, or the antibiotics used in the study.

-

Use of proton pump inhibitors (PPIs), H2-receptor antagonists, or bismuth-containing compounds within a specified period (e.g., 2-4 weeks) before enrollment.[6]

-

Use of antibiotics within a specified period (e.g., 4 weeks) before enrollment.[7]

-

Severe concomitant illness that might interfere with the study.

-

Pregnancy or lactation.

Study Design and Treatment Regimens

A common study design is a randomized, double-blind, active-controlled trial. Patients are randomly assigned to one of the treatment arms.

Example Treatment Arms:

-

Experimental Arm 1 (Triple Therapy): this compound (e.g., 400 mg b.i.d.) + Clarithromycin (e.g., 500 mg b.i.d.) + Amoxicillin (e.g., 1 g b.i.d.) for 7-14 days.[4][5]

-

Experimental Arm 2 (Quadruple Therapy): this compound (e.g., 400 mg b.i.d.) + Metronidazole (e.g., 500 mg t.i.d.) + Tetracycline (e.g., 500 mg q.i.d.) for 7-14 days.[8]

-

Active Control Arm: Standard triple therapy (e.g., a proton pump inhibitor + clarithromycin + amoxicillin) for 7-14 days.[9]

Endpoints and Assessments

-

Primary Efficacy Endpoint (H. pylori Eradication): Confirmation of H. pylori eradication at least 4 weeks after the end of treatment, typically assessed by a negative 13C-urea breath test.[6][10]

-

Primary Efficacy Endpoint (Ulcer Healing): Complete re-epithelialization of the ulcer crater as confirmed by endoscopy at the end of the treatment period (e.g., 4 or 8 weeks).[5][11]

-

Safety and Tolerability Assessment: Monitoring and recording of all adverse events (AEs) throughout the study. The incidence, severity, and relationship of AEs to the study medication are documented.[12]

Data Presentation

Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment arms.

Table 1: Efficacy of this compound Combination Therapies for H. pylori Eradication

| Treatment Regimen | Duration | Number of Patients (n) | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference |

| RBC 400mg b.i.d. + Clarithromycin 500mg b.i.d. + Amoxicillin 1g b.i.d. | 10 days | 77 | 62% | 75% | [4] |

| RBC 400mg b.i.d. + Amoxicillin 1g b.i.d. + Clarithromycin 500mg b.i.d. | 14 days | 50 | 92% | 96% | [8] |

| RBC 400mg b.i.d. + Metronidazole 250mg t.i.d. + Tetracycline 500mg t.i.d. | 14 days | 50 | 80% | 88% | [8] |

| RBC 400mg b.i.d. + Clarithromycin | 14 days | - | 73-94% | - | [1] |

Table 2: Duodenal Ulcer Healing Rates with this compound Therapies

| Treatment Regimen | Duration | Number of Patients (n) | Ulcer Healing Rate | Reference |

| RBC 400mg b.d. | 4 weeks | 404 | 85% | [13] |

| RBC 800mg b.d. | 4 weeks | 404 | 84% | [13] |

| Ranitidine hydrochloride 150mg b.d. | 4 weeks | 411 | 81% | [13] |

| RBC 400mg b.i.d. + Clarithromycin | 4 weeks | - | 73-89% | [1] |

| RBC 400mg b.d. + Amoxicillin 1g b.d. + Clarithromycin 500mg b.d. | 7 days | 50 | 96% | [5] |

| RBC 400mg b.d. + Amoxicillin 1g b.d. + Clarithromycin 500mg b.d. followed by 3 weeks of RBC 400mg b.d. | 4 weeks | 52 | 98.1% | [5] |

Table 3: Common Adverse Events Associated with this compound Combination Therapy

| Adverse Event | Frequency | Reference |

| Upper respiratory tract infection | >1% | [7] |

| Constipation | >1% | [7] |

| Diarrhea | >1% | [7] |

| Nausea and vomiting | >1% | [7] |

| Dizziness | >1% | [7] |

| Headache | >2% | [7] |

| Dark stools | Significantly more common with bismuth | [14] |

Note: The incidence of adverse events with RBC alone is comparable to placebo and ranitidine hydrochloride. When co-prescribed with antibiotics, the incidence of adverse reactions may be greater, but not different from that of the antibiotics alone.[7][12]

Experimental Protocols

Protocol 1: 13C-Urea Breath Test (UBT) for H. pylori Diagnosis and Eradication Confirmation

Principle: The UBT is a non-invasive test that detects the urease activity of H. pylori. The patient ingests 13C-labeled urea. If H. pylori is present in the stomach, its urease enzyme hydrolyzes the urea into ammonia and 13CO2. The 13CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled. The ratio of 13CO2 to 12CO2 in the breath is measured to determine the presence of the infection.[9]

Procedure:

-

Patient Preparation:

-

Patients must fast for at least 1 hour before the test.[7]

-

Discontinue antibiotics and bismuth-containing products for at least 4 weeks prior to the test.[7]

-

Discontinue proton pump inhibitors (PPIs) for at least 1-2 weeks prior to the test.[6][7]

-

Discontinue sucralfate for at least 2 weeks before the test.[7]

-

-

Baseline Breath Sample:

-

The patient provides a baseline breath sample by blowing into a collection bag or tube.[7]

-

-

Ingestion of 13C-Urea:

-

Post-Dose Breath Sample:

-

After a specified time (usually 10-30 minutes), a second breath sample is collected.[9]

-

-

Analysis:

Protocol 2: Endoscopy for Ulcer Assessment

Principle: Upper gastrointestinal endoscopy allows for direct visualization of the esophageal, gastric, and duodenal mucosa to identify and assess peptic ulcers. Biopsies can also be taken for histological examination and rapid urease testing.[1]

Procedure:

-

Patient Preparation:

-

Patients must fast for at least 6-8 hours before the procedure.

-

-

Sedation:

-

Topical anesthesia and/or conscious sedation is administered to ensure patient comfort.

-

-

Endoscopic Examination:

-

A flexible endoscope is passed through the mouth, esophagus, and stomach into the duodenum.

-

The mucosa is carefully inspected for the presence, size, location, and characteristics of any ulcers.

-

-

Biopsy:

-

If an ulcer is found, particularly a gastric ulcer, multiple biopsy specimens are taken from the ulcer edge and base to rule out malignancy and to test for H. pylori.[15]

-

-

Post-Procedure Care:

-

Patients are monitored until the effects of sedation have worn off.

-

-

Follow-up Endoscopy:

-

A follow-up endoscopy is performed after the completion of treatment to confirm ulcer healing.[15]

-

Mandatory Visualizations

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for a this compound Clinical Trial.

References

- 1. asge.org [asge.org]

- 2. Endoscopic Management of Peptic Ulcer Bleeding: Recent Advances [e-ce.org]

- 3. Gastroprotective effect of this compound is associated with increased mucus bismuth concentration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Endoscopic Management of Complex Duodenal Ulcer Bleeding Using Over‐the‐Scope Clips: Clinical Insights From a Regional Core Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 7. digestivehealth.org.au [digestivehealth.org.au]

- 8. Randomized comparison of this compound-based triple therapies for Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The safety and efficacy of this compound in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Helicobacter Pylori Clinical Research Trials | CenterWatch [centerwatch.com]

- 12. The safety of this compound in controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Ranitidine Bismuth Citrate

Introduction

Ranitidine Bismuth Citrate is a complex salt used in the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and precise quantification of the active pharmaceutical ingredient (API), ranitidine, is crucial for quality control and formulation development. This application note provides a detailed overview of a robust High-Performance Liquid Chromatography (HPLC) method for the determination of ranitidine in this compound bulk drug and pharmaceutical formulations.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate ranitidine from potential impurities and degradation products. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The concentration of ranitidine is determined by comparing the peak area of the sample to that of a known standard.

Data Presentation

A summary of various reported HPLC methods for ranitidine quantification is presented in the tables below for easy comparison.

Table 1: Chromatographic Conditions for Ranitidine Quantification

| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |

| Column | Inertsil® ODS-3 (4.6 mm × 150 mm, 5 µm) | Phenomenex Luna C18 (4.6 x 150 mm, 5µm) | Std Symmetry (150x4.6mm, 5µm) |

| Mobile Phase | Gradient elution with A: Phosphate buffer (pH 7.10±0.05)-acetonitrile (98:2) and B: Phosphate buffer-acetonitrile (78:22) | Isocratic elution with Methanol and Water (80:20 v/v) | Isocratic elution with 0.1% OPA buffer and Acetonitrile (50:50) |

| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 230 nm[1][2] | 230 nm | Not Specified |

| Column Temperature | 35 °C[1][2] | 45°C | Ambient (25°C) |

| Injection Volume | 10 µL | 10 µL | 20 µL |

Table 2: Method Validation Parameters

| Parameter | Method 1[1][2] | Method 2[5][6] |

| Linearity Range | 2.5 - 200.4 µg/mL | 20.0 to 2000.0 µg/L |

| Correlation Coefficient (r) | 0.9998 | Not Specified |

| Limit of Quantification (LOQ) | 5 ng | 20.0 µg/L |

| Retention Time | Approximately 12.83 min[2] | 5.1 min |

Experimental Protocols

This section provides a detailed protocol for the quantification of ranitidine in this compound based on a validated gradient HPLC method.[1][2]

Materials and Reagents

-

This compound reference standard

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Sodium hydroxide

-

Water (HPLC grade)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

-

Inertsil® ODS-3 column (4.6 mm × 150 mm, 5 µm) or equivalent.

-

Data acquisition and processing software.

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

Phosphate Buffer (pH 7.10 ± 0.05): Accurately add 6.8 mL of phosphoric acid and 8.6 mL of 50% sodium hydroxide solution to approximately 1900 mL of water and mix. Dilute with water to 2000 mL. Adjust the pH to 7.10 ± 0.05 with 50% sodium hydroxide solution or phosphoric acid.[1][2]

-

Mobile Phase A: Phosphate buffer - Acetonitrile (98:2 v/v)

-

Mobile Phase B: Phosphate buffer - Acetonitrile (78:22 v/v)

-

Standard Solution (e.g., 100 µg/mL of Ranitidine): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase A) to obtain a final concentration equivalent to 100 µg/mL of ranitidine.

-

Sample Solution: Accurately weigh a quantity of the this compound sample, and prepare a solution in the same manner as the standard solution to achieve a similar final concentration.

Chromatographic Procedure

-

Set up the HPLC system with the Inertsil® ODS-3 column.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard and sample solutions.

-

Run the gradient elution as described in Table 3.

-

Record the chromatograms and integrate the peak area for ranitidine.

Table 3: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 100 | 0 |

| 10 | 100 | 0 |

| 20 | 0 | 100 |

| 30 | 0 | 100 |

| 31 | 100 | 0 |

| 40 | 100 | 0 |

Calculation

Calculate the percentage of ranitidine in the sample using the following formula:

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC.

Logical Relationship Diagram for Method Validation

Caption: Key parameters for HPLC method validation.

References

- 1. HPLC determination of ranitidine in this compound an...: Ingenta Connect [ingentaconnect.com]

- 2. chemalink.net [chemalink.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijrpc.com [ijrpc.com]

- 5. wjgnet.com [wjgnet.com]

- 6. Pharmacokinetics and bioequivalence of ranitidine and bismuth derived from two compound preparations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Gastric Ulcer Healing Models Using Ranitidine Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine Bismuth Citrate (RBC) is a unique, dual-action compound that combines the histamine H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[1][2] Ranitidine effectively suppresses gastric acid secretion, a key aggressive factor in peptic ulcer disease, by competitively and reversibly inhibiting histamine H2 receptors on gastric parietal cells.[3][4] The bismuth component provides a protective coating over the ulcer crater, stimulates the synthesis of protective prostaglandins, and exhibits antimicrobial activity, notably against Helicobacter pylori, a major causative agent of gastritis and peptic ulcers.[1][2][5] This synergistic mechanism makes RBC a valuable tool for studying the multifaceted process of gastric ulcer healing, encompassing acid suppression, mucosal defense enhancement, and antimicrobial action.

These application notes provide detailed protocols for utilizing RBC in established preclinical models of gastric ulceration, along with methods for quantitative and qualitative assessment of ulcer healing. The included signaling pathway and experimental workflow diagrams offer a visual guide for researchers.

Data Presentation

Table 1: Preclinical Efficacy of this compound in Rat Gastric Ulcer Models

| Animal Model | Ulcer Inducing Agent | RBC Dosage (p.o.) | Ulcer Index (Mean ± SD) | Inhibition (%) | Reference |

| Wistar Rat | Indomethacin | 3 mg/kg | - | - | [6] |

| Wistar Rat | Indomethacin | 10 mg/kg | - | - | [6] |

| Wistar Rat | Indomethacin | 30 mg/kg | - | Significant | [6] |

| Wistar Rat | Ethanol | 3 mg/kg | - | - | [6] |

| Wistar Rat | Ethanol | 10 mg/kg | - | - | [6] |

| Wistar Rat | Ethanol | 30 mg/kg | - | Significant | [6] |

Note: Specific ulcer index values were not provided in the reference; "Significant" indicates a statistically significant reduction in ulceration compared to the control group.

Table 2: Clinical Efficacy of this compound in Duodenal Ulcer Healing and H. pylori Eradication

| Treatment Regimen | Duration | Duodenal Ulcer Healing Rate | H. pylori Eradication Rate | Reference |

| RBC (400 mg b.i.d.) + Clarithromycin | 4 weeks | 73-89% | 73-94% | [7] |

| RBC (400 mg b.i.d.) | 4 weeks | 85% | 21% | [8] |

| RBC (800 mg b.i.d.) | 4 weeks | 84% | 22% | [8] |

| Ranitidine HCl (150 mg b.i.d.) | 4 weeks | 81% | - | [8] |

Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (RBC)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Absolute Ethanol

-

Normal Saline

-

Dissection tools

-

Formalin (10%)

-

Stereomicroscope or digital scanner

-

Image analysis software

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[5]

-

Grouping: Divide the animals into the following groups (n=6-8 per group):

-

Normal Control: Receive vehicle only.

-

Ulcer Control: Receive vehicle followed by ethanol.

-

RBC Treatment Groups: Receive different doses of RBC (e.g., 10, 30, 50 mg/kg, p.o.) suspended in the vehicle.

-

Positive Control: Receive a standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg, p.o.).

-

-

Drug Administration: Administer the vehicle, RBC, or positive control drug orally by gavage.

-

Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat (except the normal control group).[5]

-

Euthanasia and Stomach Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation under anesthesia.[9]

-

Stomach Examination: Immediately excise the stomach, open it along the greater curvature, and gently rinse with normal saline to remove gastric contents.

-

Ulcer Scoring: Pin the stomach flat on a board and examine the gastric mucosa for hemorrhagic lesions. The ulcer index can be calculated as follows:

-

Measure the length and width of each lesion.

-

The sum of the areas of all lesions for each stomach is taken as the ulcer index.

-

Alternatively, a scoring system can be used (e.g., 0: no ulcer; 1: <1 mm²; 2: 1-3 mm²; 3: >3 mm²).

-

-

Histopathology: Fix the stomach tissue in 10% formalin for histological examination (e.g., H&E staining to assess inflammation, necrosis, and cell infiltration).

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is particularly useful for studying the role of prostaglandins in gastric ulceration and the protective effects of RBC.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound (RBC)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Indomethacin

-

5% Sodium Bicarbonate

-

Dissection tools

-

Formalin (10%)

-

Stereomicroscope or digital scanner

-

Image analysis software

Procedure:

-

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.[7]

-

Grouping: Divide the animals into groups similar to the ethanol-induced model.

-

Drug Administration: Administer the vehicle, RBC, or a positive control drug orally.

-

Ulcer Induction: One hour after drug administration, orally administer indomethacin (e.g., 30 mg/kg) dissolved in 5% sodium bicarbonate.[1][7]

-

Euthanasia and Stomach Collection: Four to six hours after indomethacin administration, euthanize the rats.[7][10]

-

Stomach Examination and Ulcer Scoring: Follow the same procedure as described for the ethanol-induced model to calculate the ulcer index.

-

Biochemical and Molecular Analysis:

-

Prostaglandin E2 (PGE2) Levels: Collect gastric mucosal tissue to measure PGE2 levels using an ELISA kit.

-

Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration by measuring MPO activity in the gastric mucosa.

-

Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in gastric tissue homogenates using ELISA kits.

-

Growth Factor Expression: Analyze the expression of growth factors like Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) using techniques such as Western blotting or immunohistochemistry.

-

Visualization of Pathways and Workflows

Caption: Experimental workflow for evaluating this compound in rat gastric ulcer models.

Caption: Dual-action mechanism of this compound in promoting gastric ulcer healing.

Caption: Potential signaling pathways modulated by this compound in gastric ulcer healing.

References

- 1. Indomethacin-induced gastric ulcer model [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Drug clinics. The drug of the month. This compound (Pylorid)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric anti-secretory, mucosal protective, anti-pepsin and anti-Helicobacter properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GR122311X (this compound), a new drug for the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amelioration of ethanol-induced gastric ulcer in rats by quercetin: implication of Nrf2/HO1 and HMGB1/TLR4/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjgastroenterol.org [turkjgastroenterol.org]

Application Notes and Protocols: Investigating Ranitidine Bismuth Citrate in Gastrointestinal Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine Bismuth Citrate (RBC) is a unique chemical entity that combines the histamine H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth citrate.[1] Clinically, it has been utilized for the treatment of peptic ulcer disease and, notably, for the eradication of Helicobacter pylori when used in combination with antibiotics.[1] The ranitidine component competitively and reversibly inhibits histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion.[2] Simultaneously, the bismuth component offers multiple gastroprotective mechanisms: it forms a protective layer over the ulcer crater, inhibits the activity of pepsin, and exerts direct bactericidal effects against H. pylori by disrupting its cell wall and inhibiting its adherence to the gastric mucosa.[1][3]

While its clinical efficacy in treating acid-related disorders and H. pylori infections is well-documented, its direct effects on gastrointestinal epithelial and cancerous cell lines are less explored. These application notes provide a framework and detailed protocols for researchers to investigate the cellular effects of this compound, such as its potential to induce apoptosis and cell cycle arrest, in gastrointestinal cell line models.

Mechanism of Action

RBC's therapeutic effect is derived from the synergistic actions of its two core components. The ranitidine molecule reduces the acidity of the gastric environment, while the bismuth citrate complex provides local protective and antimicrobial action.

Quantitative Data Summary

While data on the direct cytotoxic effects of RBC on gastrointestinal cancer cell lines (e.g., IC50 values) is not extensively published, its in vitro activity against H. pylori is well-characterized. This antimicrobial action is a key component of its therapeutic effect.

| Compound | Organism | Assay Method | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Bismuth Citrate | Helicobacter pylori | Agar Dilution | 1 | 4 | [4] |

| This compound | Helicobacter pylori | Not Specified | 12.5 (Geometric Mean) | Not Reported | [5] |

| Ranitidine | Helicobacter pylori | Agar Dilution | 1024 | 1024 | [4] |

MIC50/MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Proposed Cellular Mechanisms in Gastrointestinal Cancer Cells

Beyond its established clinical actions, the components of RBC may exert direct effects on gastric cancer cells. Bismuth compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. This is often associated with the induction of cellular stress and activation of key signaling cascades. Although less studied in this context, H2-receptor antagonists have also been investigated for potential modulatory effects on tumor cell growth.[5][6] Therefore, it is plausible that RBC could induce cell cycle arrest and apoptosis in gastrointestinal cancer cells through the activation of stress-related signaling pathways.

The following diagram outlines a proposed pathway by which RBC may induce apoptosis. This model is based on the known effects of bismuth compounds and common signaling pathways activated in response to cytotoxic agents in gastric cancer cells, such as the MAPK pathway.[7][8]

Experimental Protocols

This section provides a comprehensive workflow for assessing the effects of this compound on a human gastric adenocarcinoma cell line (e.g., AGS or HGC-27).

Part 1: Cell Culture and Treatment

-

Cell Line Maintenance : Culture AGS (or HGC-27) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter. Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a predetermined density (e.g., 5 x 10³ cells/well for a 96-well plate; 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.

-

RBC Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile dimethyl sulfoxide (DMSO) or water, depending on solubility. Further dilute the stock solution in a complete culture medium to create working concentrations.

-

Cell Treatment : The following day, remove the old medium from the plates and replace it with a medium containing various concentrations of RBC (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Part 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][9]

-

Plate Setup : Seed cells in a 96-well plate and treat with RBC as described in Part 1.

-

MTT Reagent Addition : After the incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading : Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against RBC concentration to determine the half-maximal inhibitory concentration (IC50).

Part 3: Apoptosis Analysis (Western Blot)

This protocol detects key protein markers of apoptosis.[11][12]

-

Cell Lysis : After treatment in 6-well plates, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : Scrape the cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting apoptotic markers (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] Analyze the band intensities to determine changes in protein expression.

Part 4: Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]

-

Cell Collection : Following treatment in 6-well plates, collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (after trypsinization).

-

Cell Fixation : Combine the cells and centrifuge to form a pellet. Wash with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry : Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

-

Data Analysis : Use appropriate software to analyze the histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental process for studying the effects of RBC on gastrointestinal cell lines.

Conclusion

This compound is a compound with a well-defined dual action in the gastrointestinal tract. The protocols outlined in these notes provide a robust methodology for researchers to expand the understanding of RBC's biological effects beyond its current clinical applications. By investigating its impact on cell viability, apoptosis, and cell cycle progression in gastrointestinal cell lines, new insights into its potential mechanisms and applications in cellular research and drug development can be uncovered.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of Ranitidine Intake on the Risk of Gastric Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A prospective randomised controlled study of the use of ranitidine in patients with gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A prospective randomised controlled study of the use of ranitidine in patients with gastric cancer. Yorkshire GI Tumour Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raddeanin A promotes the apoptosis of gastric cancer in conjunction with autophagy inhibitor Hydroxychloroquine via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. protocols.io [protocols.io]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

Troubleshooting & Optimization

Technical Support Center: Ranitidine Bismuth Citrate Degradation Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranitidine Bismuth Citrate (RBC). The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways and byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for the ranitidine moiety in this compound?

A1: While specific degradation pathways for the entire this compound (RBC) complex are not extensively detailed in publicly available literature, the degradation of the ranitidine molecule is known to proceed through several pathways, primarily hydrolysis, oxidation, and photolysis. Under thermal stress, the formation of N-Nitrosodimethylamine (NDMA) is a significant concern.[1] The presence of bismuth citrate may influence these pathways, but this is not well-documented.

Q2: What are the major degradation byproducts of ranitidine?

A2: The primary degradation byproducts of ranitidine include ranitidine S-oxide, ranitidine N-oxide, and desmethyl ranitidine.[1] Under basic conditions, a degradation product with a mass-to-charge ratio (m/z) of 302 has been identified. A significant and highly scrutinized byproduct, especially under thermal stress and in the presence of atmospheric oxygen and moisture, is N-Nitrosodimethylamine (NDMA), a probable human carcinogen.[1]

Q3: How does the bismuth citrate component of RBC affect its stability?